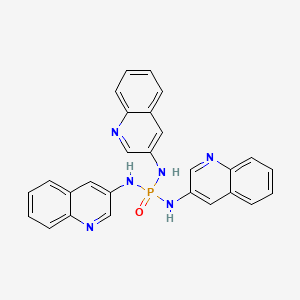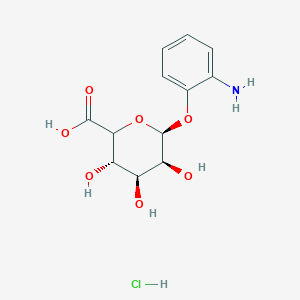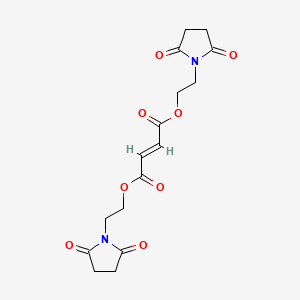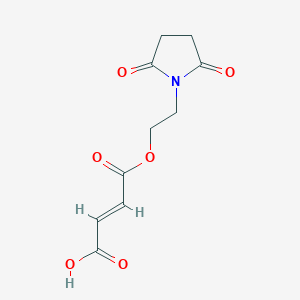![molecular formula C18H18ClF4N3O3 B3325314 [3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride CAS No. 2098884-53-6](/img/structure/B3325314.png)
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von PAT-1251 Hydrochlorid beinhaltet die Herstellung von 4-(Aminomethyl)-6-(Trifluormethyl)-2-(Phenoxy)pyridin-Derivaten . Der Syntheseweg umfasst in der Regel folgende Schritte:
Bildung des Pyridinrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um den Pyridinring zu bilden.
Einführung von funktionellen Gruppen: Die Trifluormethyl- und Phenoxygruppen werden durch verschiedene chemische Reaktionen in den Pyridinring eingeführt.
Aminomethylierung: Die Aminomethylgruppe wird an den Pyridinring addiert, um die endgültige Verbindung zu bilden.
Chemische Reaktionsanalyse
PAT-1251 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: PAT-1251 Hydrochlorid kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Analyse Chemischer Reaktionen
PAT-1251 Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: PAT-1251 Hydrochloride can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PAT-1251 Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als selektiver Inhibitor in Studien verwendet, die Lysyloxidase-ähnliche 2 (LOXL2) und Lysyloxidase-ähnliche 3 (LOXL3) betreffen.
Biologie: Die Verbindung wird verwendet, um die Rolle von LOXL2 und LOXL3 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Fibrose und Gewebsumbau.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf LOXL2 und LOXL3 abzielen.
Wirkmechanismus
PAT-1251 Hydrochlorid übt seine Wirkungen aus, indem es selektiv Lysyloxidase-ähnliche 2 (LOXL2) und Lysyloxidase-ähnliche 3 (LOXL3) hemmt . Die Hemmung dieser Enzyme verhindert die Vernetzung von Kollagen und Elastin, die entscheidende Prozesse bei der Entwicklung von Fibrose sind. Durch die Blockierung dieser Pfade trägt PAT-1251 Hydrochlorid dazu bei, das Fortschreiten fibrotischer Erkrankungen zu reduzieren .
Wirkmechanismus
PAT-1251 Hydrochloride exerts its effects by selectively inhibiting lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) . The inhibition of these enzymes prevents the cross-linking of collagen and elastin, which are critical processes in the development of fibrosis. By blocking these pathways, PAT-1251 Hydrochloride helps to reduce the progression of fibrotic diseases .
Vergleich Mit ähnlichen Verbindungen
PAT-1251 Hydrochlorid ist aufgrund seiner hohen Selektivität und Wirksamkeit als Inhibitor von LOXL2 und LOXL3 einzigartig. Zu ähnlichen Verbindungen gehören:
BAPN (β-Aminopropionitril): Ein nicht-selektiver Inhibitor von Lysyloxidase.
PXS-5153A: Ein weiterer selektiver Inhibitor von LOXL2, jedoch mit unterschiedlichen chemischen Eigenschaften und Wirksamkeit.
Simtuzumab: Ein monoklonaler Antikörper, der auf LOXL2 abzielt und in klinischen Studien für fibrotische Erkrankungen eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet PAT-1251 Hydrochlorid eine selektivere und potentere Hemmung von LOXL2 und LOXL3, was es zu einem wertvollen Werkzeug in der Forschung zu fibrotischen Erkrankungen macht .
Eigenschaften
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3.ClH/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22;/h1-6,13-14,26H,7-9,23H2;1H/t13-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUQDIEECAJLM-DTPOWOMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098884-53-6 | |
| Record name | PAT-1251 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenumlostat hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZ3PGD8T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


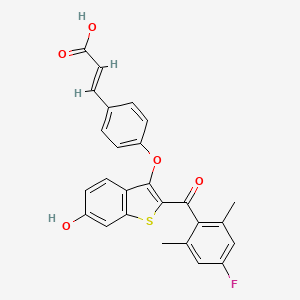
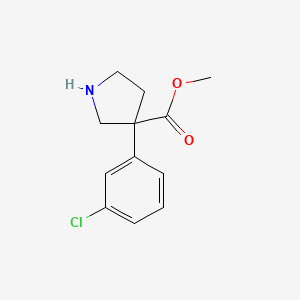
![3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3325247.png)
![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)


![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B3325273.png)
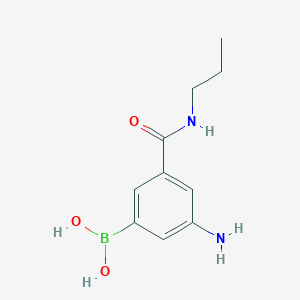
![2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde](/img/structure/B3325303.png)
